molecular formula C9H15Cl2N3O2 B15298570 (3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride

(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride

Cat. No.: B15298570
M. Wt: 268.14 g/mol
InChI Key: FBEKLYXSAWMRHY-XCUBXKJBSA-N
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Description

(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methoxy group and an amino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions, including cyclization and substitution reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.

    Formation of the Propanamide Moiety: The propanamide group is formed through amidation reactions, typically involving acyl chlorides or anhydrides.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Ammonia, amines, alkyl halides, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives.

Scientific Research Applications

(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

(3R)-3-amino-3-(6-methoxypyridin-3-yl)propanamide;dihydrochloride

InChI

InChI=1S/C9H13N3O2.2ClH/c1-14-9-3-2-6(5-12-9)7(10)4-8(11)13;;/h2-3,5,7H,4,10H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1

InChI Key

FBEKLYXSAWMRHY-XCUBXKJBSA-N

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H](CC(=O)N)N.Cl.Cl

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)N)N.Cl.Cl

Origin of Product

United States

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